molecular formula C21H29N3O3S B11237195 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11237195
M. Wt: 403.5 g/mol
InChI Key: YMGKOKJIRBRMNL-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound with a unique structure that includes a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves multiple steps. One common method includes the reaction of 2-(1-cyclohexen-1-yl)ethylamine with appropriate reagents to form the desired benzothiadiazine derivative . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H29N3O3S/c1-15(2)14-24-16(3)23-28(26,27)20-13-18(9-10-19(20)24)21(25)22-12-11-17-7-5-4-6-8-17/h7,9-10,13,15H,4-6,8,11-12,14H2,1-3H3,(H,22,25)

InChI Key

YMGKOKJIRBRMNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

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